molecular formula C8H8N2O5S B8512647 N-methylsulfonyl-3-nitrobenzamide

N-methylsulfonyl-3-nitrobenzamide

Cat. No. B8512647
M. Wt: 244.23 g/mol
InChI Key: CRLHSMGRRDSIPC-UHFFFAOYSA-N
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Patent
US05451582

Procedure details

To a suspension of 1-(methylsulphonylaminocarbonyl)-3-nitrobenzene (4 g, 16 mmol) in ethanol (100 ml) was added 10% palladium on carbon (0.5 g, 12.5% (w/w)) in water (5 ml). The mixture was hydrogenated at 40 psi for 10 min then the catalyst was filtered off and washed with ethanol. The solvent was evaporated in vacuo to give the title compound (2.9 g, 83%) as a tan powder after trituration with diethyl ether, mp 153°-155° C. 1H NMR (360 MHz, D6 -DMSO) δ 3.3 (3H, s), 6.79 (1H, d, J=7.7 Hz), 7.05 (1H, d, J=7.7 Hz), 7.08 (1H, d, J=1.9 Hz), 7.13 (1H, dd, J=7.7 and 7.7 Hz).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-])=O)[CH:9]=1)=[O:7])(=[O:4])=[O:3]>C(O)C.[Pd].O>[CH3:1][S:2]([NH:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([NH2:14])[CH:9]=1)=[O:7])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CS(=O)(=O)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CS(=O)(=O)NC(=O)C1=CC(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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